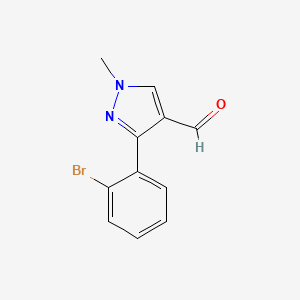

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-14-6-8(7-15)11(13-14)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIPUZKMELNZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formylation: The formyl group is introduced to the pyrazole ring through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-methanol.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit various pharmacological effects, including:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, certain derivatives have shown higher antifungal activity compared to established antifungal agents .

- Anti-inflammatory Effects : Pyrazole compounds have been explored for their potential in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory properties .

Agrochemical Applications

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential use as an agrochemical. Its derivatives have been synthesized and evaluated for their efficacy as fungicides and herbicides. Research shows that certain pyrazole derivatives possess significant antifungal properties against phytopathogenic fungi, suggesting their utility in agricultural applications .

Material Science

In addition to biological applications, this compound has potential uses in material science. The unique electronic properties of pyrazoles make them suitable for applications in organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs) : Pyrazole-based compounds can be used as emissive materials due to their favorable photophysical properties .

- Photovoltaic Cells : Research is ongoing into the use of pyrazole derivatives in solar cell technology, where they can serve as charge transport materials .

Case Study 1: Antifungal Activity Evaluation

A study conducted on various pyrazole derivatives, including this compound, revealed that specific structural modifications significantly enhanced antifungal activity against several strains of fungi. The results indicated that the presence of bromine substituents increased the compound's interaction with fungal enzymes, leading to improved efficacy .

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| This compound | Moderate | |

| 4-Methyl Derivative | High | |

| 2-Chloro Derivative | Low |

Case Study 2: Synthesis and Characterization

Research focused on synthesizing novel pyrazole derivatives through the Vilsmeier-Haack reaction demonstrated successful formation of this compound with high yields. Characterization techniques such as NMR and X-ray crystallography confirmed the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the formyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 2,6-difluorophenyl analog exhibits lower XLogP³ (1.6), suggesting improved aqueous solubility compared to brominated derivatives .

Spectral and Analytical Data

IR and NMR spectra provide insights into functional groups and electronic environments (Table 2):

*Typical range for C-Br stretches.

Key Observations :

Key Observations :

- Electron-withdrawing groups (e.g., NO₂) enhance antioxidant activity by stabilizing radical intermediates .

- Halogen positioning (ortho vs. para) influences antibacterial potency due to steric and electronic effects .

Biological Activity

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group. The presence of the bromine atom is crucial as it can enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit notable antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains and fungi.

- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, although specific pathways for this compound require further elucidation through biochemical studies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, indicating promising results against various cancer cell lines.

-

Cell Lines Studied :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

- Findings : The compound was found to induce apoptosis in cancer cells, enhance caspase activity, and inhibit cell proliferation at micromolar concentrations. For instance, one study reported that certain pyrazole derivatives could inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases lipophilicity and potential target interactions |

| Aldehyde Group | May facilitate binding to enzymes or receptors |

| Pyrazole Core | Provides a scaffold for diverse biological activities |

Case Studies

Several studies have examined the biological effects of pyrazole derivatives, including the target compound. Below are notable examples:

- Antimicrobial Study : A derivative similar to this compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics .

- Anticancer Research : In vitro studies showed that this pyrazole derivative could effectively reduce cell viability in MDA-MB-231 cells by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, pyrazole-carbaldehyde derivatives are prepared by reacting substituted hydrazines with β-ketoesters or via formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Intermediates are characterized using NMR, IR spectroscopy, and mass spectrometry. Crystallographic validation via single-crystal X-ray diffraction (e.g., SHELX programs) ensures structural accuracy .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves diffractometers with Mo/Kα radiation, followed by structure solution using direct methods (SIR97) and refinement via SHELXL . Geometric parameters (bond lengths, angles) are validated using tools like PLATON . For visualization, ORTEP for Windows generates anisotropic displacement ellipsoids .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons resonate at δ ~7.3–7.8 ppm).

- IR : Stretching frequencies for aldehyde (C=O, ~1700 cm⁻¹) and pyrazole rings (~1600 cm⁻¹).

- UV-Vis/Photoluminescence : Solvent-dependent emission spectra (e.g., λem at 356 nm in DMSO) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in regioselective formylation?

Regioselectivity in formylation is influenced by electron-donating/withdrawing groups on the pyrazole ring. For example, steric hindrance from the 1-methyl group directs formylation to the 4-position. Optimizing POCl₃:DMF ratios (1:2 molar) and reaction temperatures (60–80°C) improves yields . Microwave-assisted synthesis reduces reaction time and byproducts .

Q. How are data contradictions resolved between computational predictions and experimental crystallographic results?

Discrepancies in bond lengths/angles (e.g., C–C vs. C–Br) are addressed by refining disorder models or checking for twinning. Computational methods (DFT, Gaussian) predict geometries, which are cross-validated with SC-XRD data. Tools like WinGX integrate refinement and validation workflows to minimize errors .

Q. What strategies are employed to analyze the compound’s biological activity, given its structural similarity to bioactive pyrazoles?

Structural analogs of pyrazole-carbaldehydes exhibit antimicrobial, antitumor, or anti-inflammatory properties. Bioactivity is probed via:

Q. How do solvent polarity and substituent effects influence photophysical properties?

Polar solvents (e.g., DMSO) stabilize excited states, red-shifting emission spectra. Electron-withdrawing groups (e.g., Br) increase π→π* transition energy, altering λmax. Time-resolved fluorescence studies quantify excited-state lifetimes .

Q. What computational approaches validate experimental spectral data?

TD-DFT calculations simulate UV-Vis spectra using solvent models (e.g., PCM). Vibrational frequencies (IR/Raman) are computed using B3LYP/6-31G(d) basis sets. Discrepancies >5% prompt re-examination of experimental conditions .

Methodological Challenges & Solutions

Q. How are crystallographic disorders in the bromophenyl moiety addressed during refinement?

Partial occupancy models in SHELXL split disordered atoms (e.g., bromine positions). The ADDSYM tool checks for missed symmetry operations, while Rint values >0.05 indicate twinning, requiring HKLF5 data merging .

Q. What steps mitigate side reactions during Vilsmeier–Haack formylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.